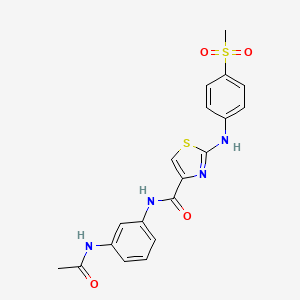
N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, with a CAS number of 1171143-52-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S2, with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring, which is known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄S₂ |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1171143-52-4 |
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with thiazole moieties can inhibit cell proliferation effectively. The presence of electron-donating groups, such as methyl sulfonyl, enhances their activity by increasing solubility and reactivity .
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several thiazole derivatives, including the target compound, against human cancer cell lines like HT29 (colon cancer) and Jurkat (leukemia). The results indicated:
- HT29 Cell Line : IC50 values were observed around 1.98 µg/mL for thiazole derivatives.
- Jurkat Cell Line : Similar compounds showed comparable or enhanced activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Thiazole derivatives are well-documented for their efficacy against a range of pathogens:
- Bacterial Activity : Studies have reported that compounds similar to this compound exhibit significant activity against Gram-positive bacteria. The presence of the sulfonyl group is particularly important for enhancing antibacterial potency .
- Fungal Activity : In vitro tests have demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole rings often interfere with metabolic pathways in cancer cells by inhibiting key enzymes involved in cell division and survival.
- Disruption of Membrane Integrity : In microbial pathogens, these compounds can disrupt cell membrane integrity, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .
Research Findings Summary
The biological activity of this compound has been characterized through various studies highlighting its potential as an anticancer and antimicrobial agent. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring and the incorporation of sulfonyl groups significantly enhance its bioactivity.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-12(24)20-14-4-3-5-15(10-14)21-18(25)17-11-28-19(23-17)22-13-6-8-16(9-7-13)29(2,26)27/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSKQJNVOBWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














